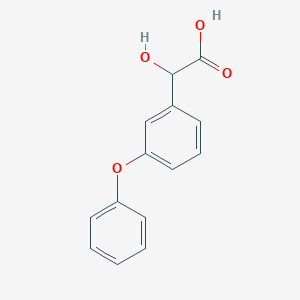

3-Phenoxymandelic acid

Description

Propriétés

IUPAC Name |

2-hydroxy-2-(3-phenoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUCYPXKIFVDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenoxymandelic acid can be synthesized through several methods. One common approach involves the esterification of 3-phenoxymandelic acid with pyrethroid acid chlorides to produce pyrethroid analogs . Another method includes treating 3-phenoxybenzaldehyde cyanohydrin with concentrated hydrochloric acid . The reaction typically involves refluxing the acid with thionyl chloride, followed by purification through distillation .

Industrial Production Methods: Industrial production of 3-phenoxymandelic acid often involves large-scale esterification and purification processes. The use of automated reactors and distillation units ensures high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenoxymandelic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylglyoxylic acid and benzaldehyde.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrous manganese oxide (HMO) and other metal oxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride and acid chlorides are used for substitution reactions.

Major Products:

Oxidation: Phenylglyoxylic acid and benzaldehyde.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Phenoxymandelic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-phenoxymandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . For example, it can inhibit benzoylformate decarboxylase and mandelate racemase, affecting metabolic pathways in microorganisms .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Systematic Name: (2S)-2-Hydroxy-2-(3-phenoxyphenyl)acetic acid .

- CAS No.: 66637-86-3 .

- Molecular Formula : C₁₄H₁₂O₄ .

- Molecular Weight : 244.24 g/mol .

- Chirality : Contains a single chiral center with (S)-configuration .

Structural Features: The compound consists of a mandelic acid backbone (α-hydroxy acetic acid) substituted with a 3-phenoxyphenyl group at the hydroxyl-bearing carbon. This aromatic substitution enhances its lipophilicity compared to simpler mandelic acid derivatives .

Comparative Analysis with Structurally Similar Compounds

Vanillylmandelic Acid (VMA)

Chemical Identity :

Structural Comparison :

- Key Differences: VMA contains a 4-hydroxy-3-methoxyphenyl group instead of 3-phenoxyphenyl. The methoxy and hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to 3-phenoxymandelic acid .

- Acidity: The phenolic hydroxyl in VMA (pKa ~4.9) is more acidic than the non-substituted phenyl group in 3-phenoxymandelic acid (pKa ~3.1 for the α-hydroxy group) .

Mandelic Acid

Chemical Identity :

Structural Comparison :

3-Phenoxyphenylacetic Acid

Chemical Identity :

- Systematic Name: 2-(3-Phenoxyphenyl)acetic acid.

- CAS No.: 883824-35-9 .

- Molecular Formula : C₁₄H₁₂O₃.

- Molecular Weight : 228.24 g/mol.

Structural Comparison :

Data Table: Comparative Properties of Mandelic Acid Derivatives

Research Findings and Key Contrasts

- Bioactivity: 3-Phenoxymandelic acid’s phenoxy group enhances binding to pyrethroid-targeted enzymes (e.g., insecticidal sodium channels), whereas VMA’s polar groups favor interaction with catecholamine receptors .

- Synthetic Complexity: 3-Phenoxymandelic acid requires multi-step synthesis involving cyanohydrin intermediates, while mandelic acid is commercially accessible via simpler routes .

- Thermodynamic Stability: The bulky 3-phenoxyphenyl group in 3-phenoxymandelic acid increases steric hindrance, reducing crystallization efficiency compared to VMA .

Activité Biologique

3-Phenoxymandelic acid (3-PMA) is a derivative of mandelic acid that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 3-PMA, drawing on diverse research findings.

Chemical Structure and Properties

3-PMA is characterized by its phenoxy group attached to the mandelic acid backbone. The structure can be represented as follows:

This compound is a member of the larger family of phenolic acids, which are known for their antioxidant properties and potential therapeutic effects.

Antioxidant Properties

Research indicates that mandelic acid and its derivatives, including 3-PMA, exhibit significant antioxidant activity. A study evaluated various mandelic acid derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Ion Reducing Antioxidant Capacity). The findings demonstrated that compounds with hydroxyl substitutions showed enhanced antioxidant capabilities compared to their non-hydroxylated counterparts .

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4) | CUPRAC (µM CuSO4) |

|---|---|---|---|

| Mandelic Acid | 120 | 150 | 130 |

| 3-Hydroxymandelic Acid | 200 | 130 | 120 |

| 4-Hydroxy-3-methoxymandelic Acid | 90 | 160 | 140 |

| 3-Phenoxymandelic Acid | 110 | 155 | 135 |

The lower the IC50 value in DPPH assays, the stronger the antioxidant activity. The results suggest that 3-PMA exhibits competitive antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions.

The biological activity of 3-PMA is attributed to several mechanisms:

- Radical Scavenging: The phenolic structure allows for electron donation, neutralizing free radicals.

- Metal Chelation: The carboxylic acid group can chelate metal ions, reducing their availability for catalyzing oxidative reactions.

- Enzyme Modulation: Some studies suggest that phenolic compounds can modulate enzyme activities related to oxidative stress and inflammation.

Clinical Relevance

While specific clinical trials directly involving 3-PMA are sparse, related compounds such as vanillylmandelic acid (VMA), a metabolite of catecholamines, have been used as biomarkers in clinical settings. VMA's role in diagnosing neuroblastoma and pheochromocytoma highlights the importance of phenolic derivatives in clinical diagnostics .

Toxicological Studies

A review on biological monitoring indicated that mandelic acid levels can serve as indicators of exposure to styrene, showcasing the compound's relevance in occupational health contexts. Elevated levels of urinary mandelic acid correlate with styrene exposure and can indicate metabolic processing within humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.